(Z)-methyl 2-((2-chlorobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
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Overview
Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. It has a benzoyl group attached to the nitrogen atom and a prop-2-yn-1-yl group attached to the carbon atom of the thiazole ring. The presence of these functional groups suggests that this compound might have interesting chemical properties and could be used in various chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the benzo[d]thiazole ring, followed by the introduction of the benzoyl and prop-2-yn-1-yl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzo[d]thiazole ring, with the benzoyl and prop-2-yn-1-yl groups attached. The exact geometry of the molecule would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzoyl and prop-2-yn-1-yl groups. These groups could potentially participate in various chemical reactions, such as nucleophilic substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its specific chemical structure. These properties could be predicted using computational chemistry methods or determined experimentally .Scientific Research Applications
Antimicrobial Activity
- Schiff Bases derived from benzothiazole-imino-benzoic acid, similar in structure to the compound , have shown significant antimicrobial activity against various bacterial strains causing infections in humans (Mishra et al., 2019).
- Compounds synthesized from 2-aminobenzothiazole-6-carboxylic acid exhibited moderate antibacterial and antifungal activity against selected microorganisms (Chavan & Pai, 2007).
Synthesis and Characterization
- A study demonstrated the synthesis and characterization of various ligands and their metal complexes derived from similar compounds, achieving good to high yields and confirming their structures through spectroscopy (Azeez & Abdullah, 2019).
Potential Anticancer Agents
- Novel analogs synthesized using similar compounds showed potent growth inhibition against certain cancer cell lines, suggesting their potential as antitumor agents (Penthala et al., 2011).
Cycloaddition and Cyclocondensation Reactions
- Research on derivatives of methyl 3,3,3-trifluoro-2-(thiazol-2-ylimino)propionate, which shares structural similarities, revealed various cycloaddition and cyclocondensation reactions leading to the formation of dihydroimidazo and dihydropyrrolo derivatives (Sokolov et al., 2012).
Green Synthesis
- A study focused on an efficient and green synthesis of functionally similar compounds using ionic liquid media, highlighting an eco-friendly approach to chemical synthesis (Shahvelayati et al., 2017).
Mechanism of Action
The mechanism of action of this compound would depend on its specific chemical structure and the nature of its interactions with other molecules. For example, it could potentially act as a ligand for certain receptors or enzymes, or it could participate in chemical reactions as a reactant or catalyst .
Future Directions
properties
IUPAC Name |
methyl 2-(2-chlorobenzoyl)imino-3-prop-2-ynyl-1,3-benzothiazole-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O3S/c1-3-10-22-15-9-8-12(18(24)25-2)11-16(15)26-19(22)21-17(23)13-6-4-5-7-14(13)20/h1,4-9,11H,10H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKBEPOQELZKJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Cl)S2)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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